![molecular formula C11H11NO3 B011546 Benzyl 3-oxoazetidine-1-carboxylate CAS No. 105258-93-3](/img/structure/B11546.png)
Benzyl 3-oxoazetidine-1-carboxylate
Overview
Description
Benzyl 3-oxoazetidine-1-carboxylate, also known as BOC-Azetidine-3-carboxylic acid, is a cyclic organic compound with the molecular formula C9H11NO2. BOC-Azetidine-3-carboxylic acid is a white crystalline solid and is soluble in water, ethanol, and methanol. BOC-Azetidine-3-carboxylic acid is a versatile building block for the synthesis of various heterocyclic compounds and is used in many areas of research, including organic synthesis, medicinal chemistry, and biochemistry.
Scientific Research Applications
Proteomics Research
Benzyl 3-oxoazetidine-1-carboxylate is utilized in proteomics research as a biochemical tool. It aids in the study of proteomes, which are the entire set of proteins produced or modified by an organism. This compound is particularly useful in the identification and quantification of proteins, as well as the analysis of their functions and structures .
Organic Synthesis
In the realm of organic synthesis , this compound serves as a building block for creating various heterocyclic compounds. Its structure allows for the synthesis of complex molecules that can be used in the development of new pharmaceuticals and materials .
Pharmacology
Benzyl 3-oxoazetidine-1-carboxylate plays a significant role in pharmacological research . It is involved in the synthesis of potential therapeutic agents and the exploration of their bioactivity. This includes the development of drugs with anti-inflammatory, anticancer, or antibiotic properties .
Biochemical Applications
In biochemistry , Benzyl 3-oxoazetidine-1-carboxylate is employed for its biochemical properties. It is used in enzymatic reactions and studies related to metabolic pathways. Researchers leverage this compound to understand biochemical processes and interactions at a molecular level .
Chemical Engineering
This compound is also important in chemical engineering , particularly in process design and development. It is used to optimize reactions and processes for the large-scale production of chemicals. Engineers study its behavior under different conditions to improve efficiency and yield.
Medicinal Chemistry
Lastly, in medicinal chemistry , Benzyl 3-oxoazetidine-1-carboxylate is crucial for the design and synthesis of new drugs. It is used to create compounds with specific pharmacological effects, and its role in drug discovery is invaluable. Researchers use it to develop compounds with better efficacy, safety, and bioavailability .
Future Directions
properties
IUPAC Name |
benzyl 3-oxoazetidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-10-6-12(7-10)11(14)15-8-9-4-2-1-3-5-9/h1-5H,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLMMTGKGDOAYER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CN1C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40442743 | |
Record name | Benzyl 3-oxoazetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40442743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 3-oxoazetidine-1-carboxylate | |
CAS RN |
105258-93-3 | |
Record name | Benzyl 3-oxoazetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40442743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Azetidin-3-one, N-CBZ protected | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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